Cas no 134418-70-5 (Benzenemethanol, a-ethenyl-a-(trifluoromethyl)-)
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-ethenyl-a-(trifluoromethyl)-
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-trifluoro-2-phenylbut-3-en-2-ol
- NULL
- (R,S)-1,1,1-trifluoro-2-phenyl-but-3-en-2-ol
- 2-Phenyl-1,1,1-trifluoro-3-buten-2-ol
- 2-phenyl-1,1,1-trifluorobut-3-en-2-ol
- CS-0257645
- FT-0609417
- SCHEMBL3915973
- J-006535
- EN300-6746826
- DTXSID40370370
- MFCD03427175
- 134418-70-5
- AKOS015913172
- 1,1,1-trifluoro-2-phenyl-but-3-en-2-ol
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol, 95%
- alpha-Ethenyl-alpha-(Trifluoromethyl)-Benzenemethanol
- G29149
-
- MDL: MFCD03427175
- Inchi: 1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2
- InChI Key: QZTXJLLJGFCKCH-UHFFFAOYSA-N
- SMILES: FC(C(C=C)(C1C=CC=CC=1)O)(F)F
Computed Properties
- Exact Mass: 202.06100
- Monoisotopic Mass: 202.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 2.8
Experimental Properties
- Color/Form: Transparent yellow liquid
- Density: 1.220 g/mL at 25 °C(lit.)
- Melting Point: 89-90 °C(lit.)
- Boiling Point: 89-90 °C/12 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:185°F
Degrees Celsius:85°C - Refractive Index: n20/D 1.4740(lit.)
- PSA: 20.23000
- LogP: 2.62250
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
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Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 556475-1G |
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- |
134418-70-5 | 95% | 1G |
937.24 | 2021-05-17 | |
| Ambeed | A605979-10g |
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 95+% | 10g |
$1777.0 | 2024-04-24 | |
| A2B Chem LLC | AB56816-50mg |
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol |
134418-70-5 | 95% | 50mg |
$58.00 | 2024-01-04 | |
| A2B Chem LLC | AB56816-100mg |
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol |
134418-70-5 | 95% | 100mg |
$67.00 | 2024-01-04 | |
| A2B Chem LLC | AB56816-250mg |
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol |
134418-70-5 | 95% | 250mg |
$68.00 | 2024-04-20 | |
| A2B Chem LLC | AB56816-500mg |
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol |
134418-70-5 | 95% | 500mg |
$108.00 | 2024-01-04 | |
| A2B Chem LLC | AB56816-1g |
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol |
134418-70-5 | 95% | 1g |
$134.00 | 2024-04-20 | |
| abcr | AB231154-5g |
2-Phenyl-1,1,1-trifluoro-3-buten-2-ol; . |
134418-70-5 | 5g |
€889.60 | 2024-04-19 | ||
| abcr | AB231154-10g |
2-Phenyl-1,1,1-trifluoro-3-buten-2-ol; . |
134418-70-5 | 10g |
€1335.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328315-50mg |
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 98% | 50mg |
¥448 | 2023-04-15 |
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- Suppliers
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Benzenemethanol, a-ethenyl-a-(trifluoromethyl)-
Benzenemethanol, α-ethenyl-α-(trifluoromethyl)- (CAS No. 134418-70-5): A Comprehensive Overview
Benzenemethanol, α-ethenyl-α-(trifluoromethyl)-, identified by its CAS number 134418-70-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a benzene ring substituted with a hydroxymethyl group and an α,β-unsaturated aldehyde moiety, along with a trifluoromethyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of Benzenemethanol, α-ethenyl-α-(trifluoromethyl)- contribute to its versatility in synthetic chemistry. The presence of the α,β-unsaturated aldehyde group allows for diverse reactions such as Michael additions, aldol condensations, and cycloadditions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These characteristics are particularly advantageous in the development of pharmaceuticals where specific physicochemical properties are critical for drug efficacy and bioavailability.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents with improved pharmacokinetic profiles. The compound Benzenemethanol, α-ethenyl-α-(trifluoromethyl)- has emerged as a key intermediate in the synthesis of several promising drug candidates. For instance, studies have demonstrated its utility in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The trifluoromethyl substitution particularly plays a crucial role in modulating the binding affinity and selectivity of these compounds to their target enzymes.
The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced biological activity and resistance to metabolic degradation. The incorporation of fluorine atoms into molecular structures often leads to improved drug properties such as increased binding affinity, reduced susceptibility to enzymatic degradation, and altered pharmacokinetic profiles. In this context, Benzenemethanol, α-ethenyl-α-(trifluoromethyl)- serves as a valuable building block for constructing fluorinated drug candidates that exhibit improved therapeutic efficacy.
Recent advancements in synthetic methodologies have further expanded the applications of Benzenemethanol, α-ethenyl-α-(trifluoromethyl)-. Catalytic processes such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures from this intermediate. These techniques have opened new avenues for the synthesis of structurally diverse and functionally unique compounds that may have significant therapeutic implications.
The chemical reactivity of Benzenemethanol, α-ethenyl-α-(trifluoromethyl)- also makes it a valuable tool in materials science research. Researchers have explored its potential in the development of advanced materials with tailored electronic and optical properties. The ability to functionalize the benzene ring and the aldehyde group provides a platform for designing molecules with specific interactions with surfaces and other materials.
In conclusion, Benzenemethanol, α-ethenyl-α-(trifluoromethyl)- (CAS No. 134418-70-5) is a multifaceted compound with broad applications in pharmaceutical chemistry and materials science. Its unique structural features enable diverse synthetic transformations that yield biologically active molecules with enhanced pharmacokinetic properties. As research continues to uncover new methodologies and applications for this compound, its importance in advancing both medicinal chemistry and materials science is expected to grow.
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